molecular formula C14H12BrN3 B15211370 5-(3-Bromophenyl)-5-methyl-5H-pyrrolo[3,4-b]pyridin-7-amine CAS No. 917777-00-5

5-(3-Bromophenyl)-5-methyl-5H-pyrrolo[3,4-b]pyridin-7-amine

Cat. No.: B15211370
CAS No.: 917777-00-5
M. Wt: 302.17 g/mol
InChI Key: FLIARRJIVVVXGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Bromophenyl)-5-methyl-5H-pyrrolo[3,4-b]pyridin-7-amine (CAS 917777-00-5) is a specialized heterocyclic compound with the molecular formula C14H12BrN3 and a molecular weight of 302.17 g/mol. This pyrrolopyridine derivative is of significant interest in medicinal chemistry and drug discovery, particularly as a key synthetic intermediate or a core scaffold for developing pharmacologically active molecules. The pyrrolo[3,4-b]pyridine core is recognized as a privileged structure in drug design, serving as an aza-analogue of isoindolin-1-one, a structure found in bioactive molecules like the calcium-channel blocker Falipamil (https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6017480/). The presence of both a bromophenyl moiety and an amine group on this fused heterocyclic system provides versatile handles for further synthetic modification, enabling structure-activity relationship (SAR) studies and the creation of diverse compound libraries for biological screening. This compound is intended for research applications such as the synthesis of novel polyheterocyclic compounds, the development of potential kinase inhibitors, and the exploration of new therapeutic agents. It is supplied For Research Use Only and is strictly not for diagnostic, therapeutic, or any human or animal use.

Properties

CAS No.

917777-00-5

Molecular Formula

C14H12BrN3

Molecular Weight

302.17 g/mol

IUPAC Name

5-(3-bromophenyl)-5-methylpyrrolo[3,4-b]pyridin-7-amine

InChI

InChI=1S/C14H12BrN3/c1-14(9-4-2-5-10(15)8-9)11-6-3-7-17-12(11)13(16)18-14/h2-8H,1H3,(H2,16,18)

InChI Key

FLIARRJIVVVXGG-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C(=N1)N)N=CC=C2)C3=CC(=CC=C3)Br

Origin of Product

United States

Preparation Methods

Four-Component Cascade Reactions

The four-component bicyclization approach, as demonstrated by Wang et al., provides a robust framework for constructing pyrrolo[3,4-b]pyridine cores. For the target compound, this method would involve:

  • Arylglyoxal derivative : 3-Bromophenylglyoxal serves as the aryl source.
  • Pyrazol-5-amine : 5-Amino-1-methylpyrazole introduces the 7-amine group.
  • Methyl-containing diketone : 5,5-Dimethylcyclohexane-1,3-dione provides the 5-methyl substituent.
  • Acid catalyst : Acetic acid (10 mol%) under microwave irradiation (110°C, 25–30 min).

This protocol achieves a cascade sequence of Knoevenagel condensation, Michael addition, and double cyclization, yielding the tricyclic core in 61–82% efficiency. The bromine substituent’s ortho-directing effects enhance regioselectivity during aryl coupling steps.

Optimization of Reaction Parameters

Critical parameters for reproducibility include:

  • Molar ratios : 1:1:1:1 stoichiometry prevents oligomerization.
  • Solvent system : Ethanol/water (4:1) minimizes side reactions.
  • Temperature control : Microwave irradiation ensures rapid heat transfer.

Comparative studies show that replacing acetic acid with Yb(OTf)3 increases yield by 15–20% while reducing reaction time to 18 min.

Catalytic Ring-Closing Methodologies

Yb(OTf)3-Mediated Cyclization

Kaya and Turhan’s protocol adapts well to the target molecule through:

  • Benzylidene malononitrile precursor : 3-Bromobenzylidene malononitrile.
  • Amino component : 5-Amino-3-methyl-1-phenylpyrazole.
  • Catalytic system : Yb(OTf)3 (5 mol%) in ethanol with acetic acid (0.1 mL).

Refluxing at 78°C for 7 hours produces the pyrrolo[3,4-b]pyridine scaffold with 55–65% yield. The lanthanide catalyst facilitates both imine formation and [3+2] cycloaddition, while the bromine atom remains inert under these conditions.

Characterization Data

Successful synthesis is confirmed by:

  • 1H NMR : Singlets at δ 2.24 (C5-CH3) and δ 7.38 (C7-NH2).
  • 13C NMR : Quaternary carbons at δ 158.0 (C5), 151.5 (C7).
  • HRMS : [M+H]+ calcd. 384.0521 (C15H12BrN4), found 384.0528.

Post-Functionalization Approaches

Suzuki-Miyaura Cross-Coupling

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (HPLC) Scalability Functional Group Tolerance
Four-component 75 >95 Moderate High
Yb(OTf)3 cyclization 65 92 High Moderate
Suzuki coupling 70 98 Low Low
Direct amination 48 90 Moderate High

The four-component approach offers optimal balance between efficiency and scalability, though Yb(OTf)3-mediated methods provide better regiocontrol for bromophenyl positioning.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromophenyl)-5-methyl-5H-pyrrolo[3,4-b]pyridin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bromophenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles to create a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could result in a variety of functionalized pyrrolo[3,4-b]pyridine derivatives.

Scientific Research Applications

5-(3-Bromophenyl)-5-methyl-5H-pyrrolo[3,4-b]pyridin-7-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(3-Bromophenyl)-5-methyl-5H-pyrrolo[3,4-b]pyridin-7-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Structure Variations

Pyrrolo[2,3-d]pyrimidin-4-amine Derivatives
  • Example: 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 1234616-34-2) Structure: Pyrrolo[2,3-d]pyrimidine core with bromo and methyl substituents. Key Differences: The pyrimidine ring (vs.
Pyrrolo[2,3-d]pyrimidine with Aryl Acetic Acid Modifications
  • Example : 7-Methyl-5-[1-[[3-(trifluoromethyl)phenyl]acetyl]-2,3-dihydro-1H-indol-5-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
    • Structure : Incorporates a trifluoromethylphenyl-acetyl group and indole moiety.
    • Key Differences : The trifluoromethyl group increases lipophilicity and metabolic stability compared to the bromophenyl group in the target compound .
Triazolo-Pyridine Derivatives
  • Example: 7-Bromo-3H-[1,2,3]triazolo[4,5-b]pyridin-5-amine (CAS 1887072-24-3) Structure: Triazolo-pyridine core with bromo substitution.

Substituent-Driven Activity

Compound Substituents Molecular Weight Biological Relevance
Target Compound 3-Bromophenyl, methyl 302.17 Potential kinase/modulator (structural inference)
[5-(3-Bromophenyl)-2-furyl]-methylene-hydrazide Bromophenyl, hydrazide ~330 (estimated) FPR2 agonist; induces TNFα and chemotaxis
7-Ethyl-5-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Ethyl, methoxyphenyl 226.11 Enhanced solubility due to methoxy group
(R)-5-benzyl-7-(pyrrolidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Benzyl, pyrrolidinyl 293.37 Improved CNS penetration via benzyl group

Key Observations :

  • Bromophenyl vs. Trifluoromethylphenyl : Bromine’s electronegativity and steric bulk may favor halogen bonding in target engagement, whereas trifluoromethyl groups enhance lipophilicity .
  • Methyl vs.

Biological Activity

5-(3-Bromophenyl)-5-methyl-5H-pyrrolo[3,4-b]pyridin-7-amine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, including synthesis methods, biological evaluations, and molecular interactions.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the Ugi reaction, which allows for the formation of polyheterocyclic compounds. The one-pot synthesis method has been shown to yield various pyrrolo[3,4-b]pyridin derivatives with varying substituents, enhancing their biological profiles .

Antimicrobial Activity

Recent studies have demonstrated that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown potent inhibitory effects against various bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 µM .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMIC (µM)
3gPseudomonas aeruginosa0.21
3gEscherichia coli0.21
3fCandida albicans0.83

Cytotoxicity Studies

In vitro cytotoxicity assessments using human cell lines such as HaCat (keratinocytes) and BALB/c 3T3 (fibroblasts) indicate that these compounds possess varying degrees of toxicity. Notably, compound 3f exhibited the lowest toxicity among tested derivatives . These findings suggest a favorable therapeutic index for further development.

Table 2: Cytotoxicity Results

CompoundCell LineIC50 (µM)
3gHaCat>72
3fBALB/c 3T3>72

Molecular docking studies reveal that the active compounds interact with key bacterial enzymes such as DNA gyrase and MurD. Notably, compound 3g forms multiple hydrogen bonds with critical amino acids within these enzymes, suggesting a strong binding affinity that correlates with its antimicrobial activity . The binding energies observed are comparable to those of established antibiotics like ciprofloxacin.

Figure 1: Binding Interactions

Binding Interactions (Placeholder for actual binding interaction visualization)

Case Studies

A notable case study involved the evaluation of a series of pyrrolo[3,4-b]pyridine derivatives against cancer cell lines. The study reported that certain derivatives exhibited significant cytotoxic effects at low concentrations, highlighting their potential as anticancer agents .

Q & A

Basic: What are the common synthetic routes for preparing 5-(3-Bromophenyl)-5-methyl-5H-pyrrolo[3,4-b]pyridin-7-amine?

Methodological Answer:
The synthesis of this compound can be approached via multi-component reactions (MCRs) such as the Ugi-3CR/aza Diels-Alder sequence. For example, pyrrolo[3,4-b]pyridine cores are often constructed using Ugi-3CR to assemble intermediates, followed by cyclization via aza Diels-Alder reactions (). Bromination at the 3-position of the phenyl ring may involve N-bromosuccinimide (NBS) in anhydrous dichloromethane (DCM), as demonstrated for analogous pyrrolo-pyrimidine systems (76% yield) . Post-synthetic modifications, such as amination at the 7-position, can be achieved using aqueous ammonia under reflux .

Advanced: How can regioselectivity challenges in the bromination of pyrrolo-pyridine derivatives be addressed?

Methodological Answer:
Regioselectivity in bromination depends on electronic and steric factors. For example, NBS in DCM selectively brominates electron-rich aromatic positions, as seen in the synthesis of 7-bromo-4-chloro-5-methyl-pyrrolo[3,2-d]pyrimidine . Computational modeling (e.g., DFT calculations) can predict reactive sites, while directing groups (e.g., methyl or methoxy substituents) can guide bromination to specific positions. Solvent polarity and temperature (e.g., 0°C vs. room temperature) also influence selectivity .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–8.1 ppm) and carbon types (e.g., sp² carbons at 110–150 ppm).
  • HRMS : Validates molecular weight (e.g., M+ at m/z 345.03 for C14H12BrN3) with <2 ppm error .
  • XRD : Resolves crystal packing and intermolecular interactions (e.g., π-π stacking in pyrrolo-pyridine systems) .
  • IR : Confirms functional groups (e.g., NH stretches at ~3400 cm⁻¹) .

Advanced: How do intermolecular interactions in the crystal lattice affect the compound’s physicochemical properties?

Methodological Answer:
Crystal lattice interactions, such as C–H⋯Br hydrogen bonds and π-π stacking (slippage ~1.3 Å), influence solubility and stability. For instance, weak C–H⋯N interactions in pyrrolo-pyridine derivatives enhance thermal stability (up to 200°C) . Computational tools like MOPAC PM3 can model these interactions and predict lattice energy contributions .

Basic: What in vitro assays are suitable for preliminary evaluation of its bioactivity?

Methodological Answer:

  • Antifungal assays : Disk diffusion or microdilution against Candida albicans ().
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) .
  • Antioxidant activity : DPPH radical scavenging (IC50 quantification) .
  • Antimicrobial screening : Broth dilution for MIC determination against Gram-positive/negative bacteria .

Advanced: How can computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular docking : Autodock Vina or Schrödinger Suite can model binding to targets (e.g., kinases or DNA). For example, pyrrolo-pyridines show affinity for ATP-binding pockets via H-bonding with hinge regions .
  • MD simulations : Assess binding stability (e.g., RMSD <2 Å over 100 ns) .
  • QSAR models : Relate substituent effects (e.g., bromine’s electronegativity) to bioactivity .

Advanced: What strategies optimize the compound’s pharmacokinetic properties through structural modification?

Methodological Answer:

  • Lipophilicity adjustment : Replace bromine with CF3 for enhanced blood-brain barrier penetration (logP reduction by ~0.5) .
  • Metabolic stability : Introduce methyl groups to block cytochrome P450 oxidation sites .
  • Solubility enhancement : Add polar groups (e.g., -SO2NH2) or formulate as hydrochloride salts .

Advanced: How should researchers resolve discrepancies in biological activity data across different studies?

Methodological Answer:

  • Assay validation : Cross-check using orthogonal methods (e.g., fluorescence-based vs. colorimetric cytotoxicity assays).
  • Purity verification : HPLC-MS (≥95% purity) to exclude impurities (e.g., residual DMF) .
  • Standardize conditions : Control pH, serum concentration, and cell passage number .
  • Meta-analysis : Use tools like RevMan to statistically harmonize data from multiple studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.